molecular formula C12H19ClN2O B1372284 4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride CAS No. 1170104-88-7

4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride

Cat. No.: B1372284
CAS No.: 1170104-88-7
M. Wt: 242.74 g/mol
InChI Key: IZFXHUVMPQEKFT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core substituted with an aminomethyl group and a butan-2-yl group, making it a versatile molecule for synthetic and research purposes.

Scientific Research Applications

Antipsychotic Agent Development

4-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride is explored in the development of antipsychotic agents. Studies on substituted benzamides, including this compound, have shown potential in creating atypical antipsychotic agents. Their ability to bind to dopamine D2 and serotonin receptors has been a focus of research, showing promise in this area (Norman et al., 1996).

Nootropic Activity

This compound has also been studied in the context of nootropic agents. Research into the synthesis of related compounds has explored their potential use in enhancing cognitive functions, suggesting a broader application in the field of mental health and cognitive therapy (Valenta et al., 1994).

Bactericidal Activity

In the field of microbiology, derivatives of this compound have been assessed for their bactericidal properties, particularly against resistant strains like MRSA. Studies indicate that certain benzamide derivatives exhibit significant bactericidal effects, making them a subject of interest in developing new antibiotics (Zadrazilova et al., 2015).

Cancer Research

Research into the use of this compound derivatives in cancer therapy has shown some promising results. Studies indicate that certain derivatives have cytotoxic activities against cancer cell lines, suggesting potential applications in developing new cancer treatments (Vallri et al., 2020).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride typically involves the following steps:

    Starting Materials: Benzamide, formaldehyde, and butan-2-amine.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under acidic conditions to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Optimized Reaction Conditions: Controlled temperature and pH to maximize the efficiency of the reaction.

    Purification: Crystallization or recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Primary or secondary amines.

    Substitution Products: Various substituted benzamides.

Chemistry:

    Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in certain catalytic processes.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

    Protein Binding: Studied for its binding affinity to various proteins, which can be useful in drug design.

Medicine:

    Pharmacological Studies: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Drug Development: Serves as a lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the butan-2-yl group provides hydrophobic interactions, enhancing binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: Inhibits enzymes by mimicking natural substrates or binding to allosteric sites.

    Receptors: Modulates receptor activity by binding to ligand-binding domains, affecting signal transduction pathways.

Comparison with Similar Compounds

    4-(Aminomethyl)benzamide: Lacks the butan-2-yl group, resulting in different chemical properties and biological activities.

    N-(Butan-2-yl)benzamide: Lacks the aminomethyl group, affecting its reactivity and applications.

Uniqueness: 4-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride is unique due to the presence of both the aminomethyl and butan-2-yl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-(aminomethyl)-N-butan-2-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-3-9(2)14-12(15)11-6-4-10(8-13)5-7-11;/h4-7,9H,3,8,13H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFXHUVMPQEKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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